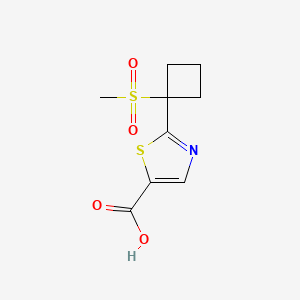![molecular formula C14H16INO4S B11783168 Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11783168.png)
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyrrole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes include:
Formation of the Thieno[2,3-b]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Iodination: Introduction of the iodine atom at the 3-position of the thieno[2,3-b]pyrrole ring using reagents such as iodine or iodine monochloride.
Esterification: Formation of the diethyl ester groups at the 2,5-positions through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction time, temperature, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
- 6H-Thieno[2,3-b]pyrrole
Uniqueness
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is unique due to the presence of the iodine atom and the diethyl ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H16INO4S |
|---|---|
Molekulargewicht |
421.25 g/mol |
IUPAC-Name |
diethyl 6-ethyl-3-iodothieno[2,3-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H16INO4S/c1-4-16-9(13(17)19-5-2)7-8-10(15)11(21-12(8)16)14(18)20-6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
WNPAVZSFJPDUEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC2=C1SC(=C2I)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)



![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)


![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)
